molecular formula C17H20O3 B3092891 3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one CAS No. 123764-30-7

3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one

Cat. No. B3092891
CAS RN: 123764-30-7
M. Wt: 272.34 g/mol
InChI Key: YHGZEZKUEMFPNZ-UHFFFAOYSA-N
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Description

3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one, also known as chalcone, is a natural compound found in many plants. It has been studied extensively in recent years due to its potential therapeutic properties. Chalcone has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of several enzymes involved in cancer cell growth and metastasis. Chalcone has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Chalcone has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of several diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Chalcone has also been found to have antimicrobial and antifungal effects.

Advantages and Limitations for Lab Experiments

Chalcone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Chalcone is also stable and can be stored for long periods. However, 3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one has some limitations for lab experiments. It is not very soluble in water, which may limit its use in some experiments. Chalcone is also sensitive to light and heat, which may affect its stability.

Future Directions

There are several future directions for research on 3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one. One area of research is the development of this compound derivatives with improved therapeutic properties. Another area of research is the study of the mechanism of action of this compound. Further research is also needed to determine the optimal dosage and administration of this compound for therapeutic use.
Conclusion
In conclusion, this compound is a natural compound with potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and anticancer effects. Chalcone can be synthesized through several methods, including Claisen-Schmidt condensation. Chalcone has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of this compound derivatives with improved therapeutic properties and the study of the mechanism of action of this compound.

Scientific Research Applications

Chalcone has been extensively studied for its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and anticancer effects. Chalcone has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of several enzymes involved in cancer cell growth and metastasis.

properties

IUPAC Name

3-hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-4-12(18)14-13(19)10-17(2,3)15(16(14)20)11-8-6-5-7-9-11/h5-9,15,20H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGZEZKUEMFPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(C(CC1=O)(C)C)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one

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